molecular formula C5H5BrS2 B6149622 (5-bromothiophen-2-yl)methanethiol CAS No. 1065185-24-1

(5-bromothiophen-2-yl)methanethiol

Cat. No.: B6149622
CAS No.: 1065185-24-1
M. Wt: 209.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromothiophen-2-yl)methanethiol is a sulfur-containing heterocyclic compound with the molecular formula C₅H₅BrS₂. It consists of a thiophene ring substituted with a bromine atom at the 5-position and a methanethiol (-CH₂SH) group at the 2-position. The bromine substituent enhances electrophilic reactivity, while the thiol group confers nucleophilic and redox-active properties.

Properties

CAS No.

1065185-24-1

Molecular Formula

C5H5BrS2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation for Direct Thioalkylation

Friedel-Crafts alkylation, widely employed for electrophilic substitution on aromatic rings, offers a potential route to introduce methanethiol groups onto thiophene. In the synthesis of 5-benzoyl-2-bromothiophene, AlCl3 catalyzes the acylation of 2-bromothiophene with benzoyl chloride in carbon disulfide, achieving 96% yield . By analogy, substituting benzoyl chloride with methanethiomethyl chloride (CH3SCH2Cl) under similar conditions could yield (5-bromo-2-(methanethiomethyl)thiophene), followed by deprotection to the thiol.

Reaction Conditions :

  • Catalyst: AlCl3 (2.0 equiv)

  • Solvent: Carbon disulfide or CH2Cl2

  • Temperature: 0–20°C

  • Time: 2–5 hours

This method’s efficacy depends on the electrophilicity of the thioalkylating agent and the stability of the intermediate under acidic conditions.

Nucleophilic Aromatic Substitution (SNAr) in Halogenated Thiophenes

Nucleophilic substitution on 2,5-dibromothiophene presents a route to selectively replace the 2-position bromide with a thiolate. In CN104311532A, bromide-to-cyanide substitution using CuCN in quinoline achieves 64% yield for analogous systems . Adapting this, treatment of 2,5-dibromothiophene with NaSH or thiourea in dimethylformamide (DMF) at 80°C could yield the target compound.

Key Variables :

  • Nucleophile: NaSH (2.0 equiv)

  • Solvent: DMF or NMP

  • Temperature: 80–100°C

  • Catalysis: CuI (10 mol%)

Regioselectivity challenges arise due to the comparable reactivity of 2- and 5-position halogens, necessitating careful optimization.

Suzuki couplings enable the introduction of pre-functionalized aryl groups. For example, CN104311532A details the synthesis of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl)methyl]thiophene via sequential Suzuki reactions . Applying this strategy, a boronic acid bearing a protected thiol (e.g., -CH2S-TMS) could couple with 5-bromo-2-iodothiophene.

Typical Conditions :

  • Catalyst: Pd(PPh3)4 (2–5 mol%)

  • Base: K2CO3 or Cs2CO3

  • Solvent: DMF/H2O (4:1)

  • Temperature: 80–100°C

Post-coupling deprotection (e.g., TBAF for TMS groups) would unveil the thiol functionality.

Functional Group Interconversion from Acylated Intermediates

Reduction of acylated thiophenes to methylene groups, followed by bromide substitution, offers a multi-step pathway. For instance, 5-benzoyl-2-bromothiophene undergoes Wolff-Kishner reduction to 5-bromo-2-methylthiophene, which is then brominated at the methyl group (NBS, light) and substituted with SH- (NaSH, ethanol).

Steps :

  • Acylation : 2-Bromothiophene + AcCl → 5-acyl-2-bromothiophene .

  • Reduction : NH2NH2, KOH, ethylene glycol → methyl group .

  • Bromination : NBS (1.1 equiv), light → -CH2Br.

  • Substitution : NaSH (2.0 equiv), DMF → -CH2SH.

Yield losses (~30–40%) occur at each step, necessitating high-purity intermediates.

Directed Ortho-Metalation and Electrophilic Quenching

Directed metalation strategies exploit directing groups to achieve regioselective functionalization. For example, a 2-methoxycarbonyl group directs bromination to the 5-position in thiophene . Applying this, 2-(methoxycarbonyl)thiophene is brominated at C5, followed by LiAlH4 reduction to -CH2OH, conversion to -CH2Br (PBr3), and substitution with NaSH.

Advantages :

  • High regiocontrol (>90% C5 bromination).

  • Scalable intermediates.

Limitations :

  • Multiple protection/deprotection steps.

  • Sensitivity of thiols to oxidation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesChallenges
Friedel-Crafts50–70*Single-step, scalableLimited electrophile availability
SNAr30–50*Direct substitutionCompeting regiochemistry
Suzuki Coupling60–80*Modular, versatileRequires protected boronic acids
Functional Interconversion20–40Uses established protocolsMulti-step, low overall yield
Directed Metalation40–60High regioselectivityComplex directing group chemistry

*Hypothetical yields based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-Bromothiophen-2-yl)methanethiol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives. Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are commonly used.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles. For example, reactions with organolithium or Grignard reagents can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H(_2)O(_2)), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH(_4))

    Substitution: Organolithium reagents, Grignard reagents

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, sulfide derivatives

    Substitution: Various functionalized thiophene derivatives

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • (5-Bromothiophen-2-yl)methanethiol serves as an essential building block in the synthesis of more complex organic molecules. It can be utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, including nucleophilic substitutions and oxidation reactions.

Reactions Involving this compound

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction: The bromine atom can be reduced to yield thiophen-2-ylmethanethiol.
  • Substitution: The bromine atom can be replaced with other nucleophiles like amines or alkyl groups through nucleophilic substitution reactions.

Biological Applications

Antimicrobial Properties

  • Derivatives of this compound have shown promising antimicrobial activities. For instance, studies indicate that certain synthesized analogs exhibit effective antibacterial activity against multidrug-resistant strains such as XDR Salmonella Typhi, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Potential

  • Compounds derived from this compound are being investigated for their potential therapeutic effects against various cancers. The mechanism of action may involve inducing apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting cell proliferation.

Industrial Applications

Production of Specialty Chemicals

  • This compound is also utilized in the production of specialty chemicals and materials, including conductive polymers and organic semiconductors. Its unique properties make it suitable for applications in electronic devices and materials science.

Case Studies

Case Study 1: Antibacterial Activity
A recent study synthesized several derivatives based on this compound, which were tested for their antibacterial properties against XDR Salmonella Typhi. Among the synthesized compounds, one exhibited a remarkable MIC value of 3.125 mg/mL, demonstrating its potential as a lead compound for further drug development .

Case Study 2: Anticancer Research
Research has indicated that certain derivatives of this compound can induce apoptosis in cancer cell lines through specific molecular interactions. This highlights the compound's potential role in developing new anticancer therapies .

Mechanism of Action

The mechanism of action of (5-bromothiophen-2-yl)methanethiol depends on its specific application. In bioconjugation, the thiol group can form covalent bonds with other molecules, facilitating the attachment of biomolecules. In drug development, the compound’s interaction with biological targets involves binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with (5-Bromothiophen-2-yl)methanol

Key Differences :

  • Functional Group: The methanol derivative (C₅H₅BrOS) has a hydroxyl (-CH₂OH) group instead of a thiol (-CH₂SH). This substitution reduces acidity (thiol pKa ~10 vs. alcohol pKa ~16–19) and alters redox behavior.
  • Reactivity: The thiol group in (5-bromothiophen-2-yl)methanethiol enables disulfide bond formation and metal coordination, which are absent in the methanol analog.
  • Applications: While both serve as synthetic intermediates, the methanol derivative is more commonly used in esterification or etherification reactions, whereas the thiol variant is suited for creating sulfur-rich polymers or bioactive molecules .

Table 1: Physical Properties

Property This compound (5-Bromothiophen-2-yl)methanol
Molecular Weight 209.04 g/mol 193.06 g/mol
Key Functional Group -SH -OH
Acidity (pKa) ~10 ~16–19
Reactivity High (nucleophilic, redox-active) Moderate (hydrogen bonding)

Comparison with Halogenated Thiophene Derivatives

  • Bromine’s stronger electron-withdrawing effect enhances electrophilic substitution rates compared to chlorine analogs.
  • 2-Methyl-5-bromothiophene : The absence of a thiol group limits its utility in metal coordination or redox reactions. Methyl substitution increases hydrophobicity but reduces chemical versatility .

Comparison with Complex Bromothiophene Derivatives

describes triazole-containing bromothiophenes (e.g., 3-[2-(5-bromothiophen-2-yl)propan-2-yl]-5-cyclopropyl-4-methyl-4H-1,2,4-triazole ). These compounds exhibit biological activity (e.g., 11β-HSD1 inhibition) but lack the thiol group, which limits their participation in disulfide bonding or thiol-mediated cellular interactions. The thiol group in this compound may confer distinct pharmacokinetic profiles, such as increased membrane permeability or metabolic stability .

Toxicity and Microbial Interactions

Methanethiol (CH₃SH), a simpler analog, is a known toxin in anaerobic systems, inhibiting methanogenesis and methane oxidation in microbes . The bromothiophene derivative’s larger structure may reduce volatility but enhance persistence in environmental matrices. Its thiol group could interact with microbial enzymes (e.g., methanethiol oxidase) or act as a sulfur source in stressed ecosystems .

Role in Sulfur Cycling

Compared to volatile organosulfur compounds like dimethyl sulfide (DMS) or hydrogen sulfide (H₂S), this compound’s aromaticity and bromine substituent likely diminish its role in atmospheric sulfur cycling. However, its degradation products (e.g., H₂S) could contribute to localized sulfur fluxes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-bromothiophen-2-yl)methanethiol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of the bromine atom in (5-bromothiophen-2-yl)methanol with a thiol source. Catalysts like K₂WO₄/alumina (acid-base adjusted) enhance selectivity for thiolation over competing pathways (e.g., dimethyl sulfide formation) . Temperature control (80–120°C) and solvent polarity (e.g., DMF or ethanol) are critical to minimize side reactions like disulfide formation . Yields >70% are achievable with stoichiometric H₂S or thiourea derivatives under inert atmospheres.

Q. How is the structure of this compound validated in synthetic workflows?

  • Methodological Answer : Post-synthesis characterization employs 1H/13C NMR to confirm thiol incorporation (δ ~1.5–2.5 ppm for -SH) and bromine retention. High-resolution mass spectrometry (HRMS) verifies molecular mass (C₅H₅BrS₂: ~208.95 g/mol). X-ray crystallography (using SHELXL ) resolves spatial conformation, particularly the dihedral angle between the thiophene ring and thiol group, which influences reactivity .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C), while the thiol group participates in disulfide bridges (oxidized by I₂ or H₂O₂) or thiol-ene "click" reactions . Competing reactivity requires protecting the thiol (e.g., with trityl groups) during cross-coupling steps .

Advanced Research Questions

Q. How do acid-base properties of catalysts modulate thiolation efficiency in this compound synthesis?

  • Methodological Answer : Lewis acid sites (e.g., Al³⁺ in alumina) promote methanol dehydration, reducing thiolation selectivity. Alkali-doped catalysts (e.g., K₂WO₄/alumina) weaken acidity, enhancing H₂S adsorption and thiol group retention . In situ DRIFTS analysis monitors surface intermediates (e.g., CH₃SH⁺), while TPD-MS quantifies acid-base site density .

Q. What computational models predict the conformational stability of this compound in biological or material systems?

  • Methodological Answer : Density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates rotational barriers (~5–8 kcal/mol) for the thiol-thiophene bond, influencing ligand-protein docking . Molecular dynamics (MD) simulations in explicit solvents (e.g., water or DMSO) model aggregation tendencies due to hydrophobic thiophene and polar thiol moieties .

Q. How does this compound interact with biological targets, and what assays quantify its inhibitory effects?

  • Methodological Answer : Thiol-directed covalent inhibition is assessed via enzyme kinetics (e.g., IC₅₀ for cysteine proteases) under reducing conditions (to prevent disulfide reversal) . Fluorescence quenching assays (using tryptophan residues) and ITC (isothermal titration calorimetry) measure binding thermodynamics. Competitive experiments with N-ethylmaleimide validate thiol-specific interactions .

Q. What role does this compound play in organic semiconductor design?

  • Methodological Answer : As a π-conjugated building block, it enhances hole mobility in copolymers (e.g., with pyrrolopyridazinedione units) for fullerene-free solar cells. Cyclic voltammetry (CV) determines HOMO/LUMO levels (−5.2/−3.4 eV), while grazing-incidence XRD evaluates crystallinity in thin films .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.